(2,6-Dimethylphenoxy)acetyl Chloride
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOBBJCWGZMHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance As a Precursor in Complex Organic Synthesis
(2,6-Dimethylphenoxy)acetyl chloride's utility in organic synthesis is primarily centered around its function as a potent acylating agent. The presence of the chlorine atom on the acetyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the introduction of the (2,6-dimethylphenoxy)acetyl group into a wide array of molecules, including amines, alcohols, and amino acids.
The steric hindrance provided by the two methyl groups on the phenyl ring plays a crucial role in directing the regioselectivity of its reactions. This feature can be exploited to achieve specific synthetic outcomes that might be challenging with less hindered acyl chlorides.
A notable example of its application is in the synthesis of various phenoxyacetyl derivatives. Research has demonstrated the preparation of a series of phenoxyacetamides by reacting this compound with different amines, aminoalkanols, and amino acids. nih.gov This process highlights the compound's role in creating libraries of molecules with potential biological activities. The reaction typically proceeds under mild conditions, often in a biphasic environment or in a suitable organic solvent like toluene. nih.gov
Synthetic Methodologies for 2,6 Dimethylphenoxy Acetyl Chloride
Established Laboratory Synthetic Routes
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For (2,6-dimethylphenoxy)acetic acid, this is typically accomplished through acyl chlorination, a reaction that replaces the hydroxyl group of the carboxylic acid with a chloride atom. libretexts.orgdoubtnut.com This transformation can be achieved using several chlorinating agents.
Acyl Chlorination of (2,6-Dimethylphenoxy)acetic Acid
The foundational step in producing (2,6-dimethylphenoxy)acetyl chloride is the chlorination of its corresponding carboxylic acid, (2,6-dimethylphenoxy)acetic acid. scbt.comnih.govdrugbank.combldpharm.com This process involves the use of specific reagents that facilitate the substitution of the hydroxyl group.
Thionyl chloride is a widely employed reagent for the synthesis of acyl chlorides from carboxylic acids. libretexts.org The reaction between (2,6-dimethylphenoxy)acetic acid and thionyl chloride proceeds to form this compound, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. wikipedia.orgyoutube.com The reaction is often carried out by refluxing the carboxylic acid in an excess of thionyl chloride or in an inert solvent like dichloromethane. researchgate.netgoogle.comorgsyn.org
Reaction Conditions for Thionyl Chloride Mediated Synthesis
| Reactant | Reagent | Solvent | Temperature |
|---|
This table summarizes the typical conditions for the synthesis of this compound using thionyl chloride.
Phosphorus chlorides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also effective reagents for converting carboxylic acids to acyl chlorides. jcsp.org.pkdoubtnut.com When (2,6-dimethylphenoxy)acetic acid is treated with PCl₅, it yields this compound along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. doubtnut.comwikipedia.orgdoubtnut.cominfinitylearn.comyoutube.com The reaction with PCl₃ produces phosphorous acid (H₃PO₃) as a byproduct. These reagents are often more reactive than thionyl chloride and may not require heating. youtube.com
Comparison of Phosphorus Reagents
| Reagent | Byproducts | Reactivity |
|---|---|---|
| Phosphorus Trichloride (PCl₃) | Phosphorous Acid (H₃PO₃) | High |
This table provides a comparative overview of phosphorus trichloride and phosphorus pentachloride in the synthesis of acyl chlorides.
Oxalyl chloride is another excellent reagent for the preparation of acyl chlorides from carboxylic acids under mild conditions. rsc.orgreddit.com The reaction of (2,6-dimethylphenoxy)acetic acid with oxalyl chloride produces the desired acyl chloride, with the byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), being gases that are easily removed from the reaction mixture. youtube.com This method is often preferred when milder conditions are necessary to avoid side reactions. wikipedia.org
Catalytic Enhancements in Acyl Chlorination Procedures
To improve the efficiency and reaction rates of acyl chlorination, catalysts are often employed. These catalysts play a crucial role in activating the carboxylic acid or the chlorinating agent.
Role of N,N-Dimethylformamide (DMF) as Catalyst
N,N-Dimethylformamide (DMF) is a commonly used catalyst in the synthesis of acyl chlorides, particularly when using thionyl chloride or oxalyl chloride. wikipedia.orgyoutube.comnih.gov DMF reacts with the chlorinating agent to form a Vilsmeier reagent, an iminium salt, which is a more reactive electrophile. wikipedia.orgwebsite-files.com This intermediate then reacts with the carboxylic acid to form an O-acylisourea derivative, which readily collapses to the acyl chloride, regenerating the DMF catalyst. youtube.com The use of catalytic amounts of DMF can significantly accelerate the reaction, allowing for milder reaction conditions and improved yields. youtube.comjcsp.org.pk
Mechanism of DMF Catalysis with Oxalyl Chloride
Formation of the Vilsmeier reagent from DMF and oxalyl chloride. youtube.com
Reaction of the Vilsmeier reagent with the carboxylic acid. wikipedia.org
Formation of the acyl chloride and regeneration of the DMF catalyst. youtube.com
Pyridine (B92270) as a Base and Catalyst in Acylation Reactions
In the synthesis of acyl chlorides from carboxylic acids, such as the conversion of (2,6-Dimethylphenoxy)acetic acid to this compound, pyridine plays a crucial dual role as both a base and a nucleophilic catalyst. doubtnut.comreddit.comstackexchange.com Its function is pivotal in facilitating the acylation reaction, which might otherwise be slow or inefficient. youtube.com
As a base, pyridine neutralizes the hydrochloric acid (HCl) that is generated as a byproduct during the reaction, particularly when using agents like thionyl chloride or oxalyl chloride. doubtnut.comvedantu.com This neutralization is critical as it prevents the accumulation of acid, which could lead to unwanted side reactions or equilibrium limitations, thereby driving the reaction towards completion for a higher yield of the desired acyl chloride. doubtnut.com
Beyond its role as an acid scavenger, pyridine functions as a nucleophilic catalyst. stackexchange.comchemtube3d.com The nitrogen atom in the pyridine ring possesses a lone pair of electrons that is available for nucleophilic attack on the acylating agent. vedantu.comchemtube3d.com This attack forms a highly reactive N-acylpyridinium ion intermediate. reddit.com This intermediate is significantly more susceptible to nucleophilic attack than the initial acylating agent. In the context of converting a carboxylic acid, the carboxylate anion attacks the N-acylpyridinium species, leading to the formation of the acyl chloride and regeneration of the pyridine catalyst. This catalytic cycle enhances the rate of the acylation process. While other bases like triethylamine (B128534) can be used, pyridine's ability to form this activated intermediate makes it particularly effective. reddit.com
Table 1: Roles of Pyridine in Acylation
| Role | Mechanism of Action | Consequence |
|---|---|---|
| Base | Neutralizes HCl byproduct. doubtnut.comvedantu.com | Prevents acid-catalyzed side reactions and drives the reaction equilibrium forward. doubtnut.com |
| Nucleophilic Catalyst | Attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate. reddit.comchemtube3d.com | Accelerates the rate of the acylation reaction. stackexchange.com |
Precursor Synthesis: (2,6-Dimethylphenoxy)acetic Acid
The primary precursor for the synthesis of this compound is (2,6-Dimethylphenoxy)acetic acid. This carboxylic acid is itself synthesized through the alkylation of 2,6-dimethylphenol (B121312).
Alkylation of 2,6-Dimethylphenol with Chloroacetic Acid
The synthesis of (2,6-Dimethylphenoxy)acetic acid is commonly achieved through the Williamson ether synthesis, which in this case involves the alkylation of 2,6-dimethylphenol with chloroacetic acid in the presence of a strong base, typically sodium hydroxide (B78521). google.comgoogle.com The base serves to deprotonate the phenolic hydroxyl group of 2,6-dimethylphenol, forming the more nucleophilic 2,6-dimethylphenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride ion to form the desired ether linkage.
A general reaction scheme involves dissolving 2,6-dimethylphenol and chloroacetic acid in water, followed by the addition of an aqueous sodium hydroxide solution and heating the mixture under reflux. google.comgoogle.com The reaction is then acidified to precipitate the (2,6-Dimethylphenoxy)acetic acid product, which can be collected by filtration.
Table 2: Representative Reaction Protocol for (2,6-Dimethylphenoxy)acetic Acid Synthesis
| Reactant / Parameter | Details | Reference |
|---|---|---|
| Phenolic Substrate | 2,6-Dimethylphenol | google.com |
| Alkylating Agent | Chloroacetic Acid | google.com |
| Base | Sodium Hydroxide | google.comgoogle.com |
| Solvent | Water | google.comgoogle.com |
| General Procedure | 1. Dissolve 2,6-dimethylphenol and chloroacetic acid in water. 2. Slowly add NaOH solution. 3. Heat to reflux. 4. Cool and acidify with HCl to pH 1-3. 5. Filter to isolate the solid product. | google.comsemanticscholar.org |
Optimization Strategies for (2,6-Dimethylphenoxy)acetic Acid Production
Several strategies have been developed to optimize the production of (2,6-Dimethylphenoxy)acetic acid, focusing on improving yield, reducing reaction time, and simplifying the process.
One patented method involves a two-step process to enhance efficiency. google.com First, 2,6-dimethylphenol is reacted with an alkali (like sodium hydroxide) in an aqueous solution to form the sodium 2,6-dimethylphenolate. This intermediate is then isolated and dried. In the second step, the phenolate (B1203915) is mixed with chloroacetic acid and heated until the reactants melt, with the reaction proceeding in the molten state under an inert atmosphere. google.com This solvent-free approach for the second step is reported to offer simple operation, short reaction times, fewer side products, and high productivity. google.com The reaction temperature is preferably maintained between 140-145 °C for 1.5 to 2 hours. google.com
Table 3: Comparison of Synthetic Strategies for (2,6-Dimethylphenoxy)acetic Acid
| Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Molten State Reaction | 1. Pre-formation and isolation of 2,6-dimethylphenolate. 2. Reaction of phenolate with chloroacetic acid in a molten state (140-145 °C). | Short reaction time (1.5-2h), simple post-processing, few side products, high yield. | google.com |
| Portion-wise Addition | 1. Reactants (chloroacetic acid and NaOH) added in multiple portions. 2. pH monitoring to guide reaction progress. | Reduced consumption of chloroacetic acid, reaction time less than 24 hours. | google.com |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (2,6-Dimethylphenoxy)acetic acid |
| 2,6-Dimethylphenol |
| Chloroacetic Acid |
| Pyridine |
| Sodium Hydroxide |
| Hydrochloric Acid |
| Thionyl Chloride |
| Oxalyl Chloride |
| Triethylamine |
Fundamental Principles Governing Reactivity
The chemical behavior of this compound is governed by the inherent properties of the acyl chloride functional group, which is a derivative of a carboxylic acid. openochem.orgyoutube.com The high reactivity of acyl chlorides makes them efficient acylating agents. youtube.com
The carbonyl group of a carboxylic acid derivative, such as this compound, is electrophilic. openochem.org This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbonyl carbon, resulting in a partial positive charge on the carbon atom. openochem.org This makes the carbonyl carbon susceptible to attack by nucleophiles. libretexts.org
Acyl chlorides are the most electrophilic among the common carboxylic acid derivatives. openochem.orgyoutube.com The high electronegativity of the chlorine atom attached to the carbonyl carbon enhances its electrophilic character through a strong inductive electron-withdrawing effect. openochem.org While the chlorine atom possesses lone pairs that could theoretically participate in resonance and donate electron density to the carbonyl group, this effect is minimal. openochem.orglibretexts.org The poor overlap between the 3p orbital of chlorine and the 2p orbital of the carbonyl carbon prevents effective resonance donation. openochem.orgyoutube.com Consequently, the inductive withdrawal dominates, making the carbonyl carbon of this compound highly electrophilic and reactive. openochem.orgreddit.com
The reactivity of carbonyl compounds is influenced by the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is the π* orbital of the C=O bond. libretexts.orgyoutube.com Factors that lower the energy of the LUMO increase the electrophilicity and thus the reactivity towards nucleophilic attack. libretexts.org In acyl chlorides, the inductive effect of the chlorine atom lowers the energy of the LUMO, making them more reactive than aldehydes, ketones, esters, and amides. libretexts.orgyoutube.com
Table 1: Relative Electrophilicity of Carbonyl Compounds
| Compound Type | Relative Electrophilicity | Primary Electronic Effect |
|---|---|---|
| Acyl Chloride | Highest | Inductive Withdrawal by Chlorine openochem.orglibretexts.org |
| Anhydride | High | Resonance (split between two carbonyls) openochem.org |
| Aldehyde/Ketone | Moderate | Alkyl group donation (hyperconjugation) youtube.com |
| Ester | Low | Resonance Donation by Oxygen openochem.org |
The characteristic reaction of carboxylic acid derivatives, including this compound, is nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com In this two-step mechanism, a nucleophile replaces the leaving group (in this case, the chloride ion) on the acyl carbon. youtube.com This process is distinct from SN1 and SN2 reactions and proceeds through an addition-elimination pathway. youtube.com
The first step of the nucleophilic acyl substitution mechanism involves the nucleophilic attack on the highly electrophilic carbonyl carbon of this compound. libretexts.orgyoutube.com As the nucleophile forms a new bond with the carbonyl carbon, the pi electrons of the carbon-oxygen double bond move onto the oxygen atom. youtube.comkhanacademy.org This results in the formation of a transient, high-energy species known as a tetrahedral intermediate. libretexts.orgyoutube.com In this intermediate, the geometry of the former carbonyl carbon changes from trigonal planar (sp2 hybridized) to tetrahedral (sp3 hybridized). visualizeorgchem.com
The second step of the mechanism involves the collapse of the tetrahedral intermediate to restore the carbon-oxygen double bond. libretexts.orgkhanacademy.org As the lone pair of electrons on the oxygen atom reforms the pi bond, a leaving group is expelled from the tetrahedral intermediate. youtube.comkhanacademy.org For this compound, the chloride ion is the leaving group.
Nucleophilic Acyl Substitution Mechanisms
Reactions with Oxygen Nucleophiles
This compound readily reacts with various oxygen-containing nucleophiles, such as water, alcohols, and carboxylates. These reactions are classic examples of nucleophilic acyl substitution. For instance, hydrolysis with water yields the corresponding carboxylic acid, (2,6-Dimethylphenoxy)acetic acid. youtube.com
The reaction of this compound with an alcohol, a process known as alcoholysis, is a common and efficient method for synthesizing esters. nih.gov This reaction follows the general nucleophilic acyl substitution mechanism.
The mechanism proceeds as follows:
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of this compound. The lone pair of electrons on the oxygen atom of the alcohol forms a new bond with the carbonyl carbon. youtube.com
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate, where the oxygen of the original carbonyl group bears a negative charge, and the oxygen of the attacking alcohol is positively charged. youtube.com
Leaving Group Displacement: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group. youtube.com
Deprotonation: A weak base, such as another molecule of the alcohol or a non-nucleophilic base added to the reaction (like pyridine or triethylamine), removes the proton from the oxygen atom that originated from the attacking alcohol. This step neutralizes the positive charge and yields the final ester product and hydrochloric acid (which is neutralized by the base).
The use of a base is common in these reactions to scavenge the HCl byproduct, which can otherwise lead to side reactions or protonate the alcohol, reducing its nucleophilicity.
Table 2: General Mechanism of Alcoholysis of this compound
| Step | Description |
|---|---|
| 1 | The alcohol nucleophile attacks the electrophilic carbonyl carbon. |
| 2 | A tetrahedral intermediate is formed. |
| 3 | The intermediate collapses, reforming the C=O double bond and expelling the chloride leaving group. |
| 4 | A base removes a proton from the newly added oxygen to yield the final ester product. |
Hydrolysis: Carboxylic Acid Formation Pathways
This compound undergoes a rapid and typically vigorous reaction with water in a process known as hydrolysis. This reaction yields (2,6-dimethylphenoxy)acetic acid as the primary organic product, with hydrogen chloride gas being liberated as a byproduct. The reaction proceeds through a nucleophilic acyl substitution mechanism.
The mechanism is initiated by the nucleophilic attack of a lone pair of electrons from the oxygen atom of a water molecule on the electrophilic carbonyl carbon of the acetyl chloride. This carbon is particularly electron-deficient due to the inductive effect of the two highly electronegative atoms—oxygen and chlorine—bonded to it. The planar geometry around this carbonyl carbon allows for the water molecule to approach from either side.
This initial attack results in the formation of a tetrahedral intermediate. In this intermediate, the original carbonyl oxygen gains a negative charge, and the attacking water molecule's oxygen atom acquires a formal positive charge. The reaction then proceeds to an elimination stage. The carbon-oxygen double bond reforms, and in doing so, the chloride ion, being a good leaving group, is expelled. To neutralize the positive charge on the oxygen atom, the chloride ion abstracts a proton from the attached water moiety, leading to the final products: (2,6-dimethylphenoxy)acetic acid and hydrogen chloride.
This hydrolysis is a fundamental reaction demonstrating the high reactivity of acyl chlorides towards even weak nucleophiles like water.
Reactions with Sulfur Nucleophiles: Thioester Formation
This compound reacts with sulfur nucleophiles, such as thiols (R-SH), to form thioesters. This reaction is mechanistically similar to its reactions with water and amines, following the nucleophilic acyl substitution pathway. Thiols are generally more nucleophilic than their corresponding alcohols, which often leads to a more facile reaction.
The reaction is initiated by the attack of the sulfur atom of the thiol on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the sulfur atom, yielding the thioester and hydrogen chloride.
As with aminolysis, the hydrogen chloride produced will react with any basic species in the mixture. If the thiol is valuable, a non-nucleophilic base like pyridine or triethylamine is typically added to neutralize the HCl and prevent the formation of a sulfonium (B1226848) salt, thus maximizing the yield of the thioester.
This reaction is a reliable method for the synthesis of thioesters, which are important intermediates in organic synthesis and are also found in various biological systems.
General Reaction Scheme: this compound + R-SH + Base → S-alkyl 2-(2,6-dimethylphenoxy)ethanethioate + Base·HCl
Table of Thioester Formation:
| Sulfur Nucleophile | Product |
| Ethanethiol | S-ethyl 2-(2,6-dimethylphenoxy)ethanethioate |
| Thiophenol | S-phenyl 2-(2,6-dimethylphenoxy)ethanethioate |
Interactions with Organometallic Reagents
This compound reacts with Grignard reagents (R-MgX) to produce tertiary alcohols. This transformation requires at least two equivalents of the Grignard reagent for each equivalent of the acyl chloride. The reaction proceeds in a two-step sequence.
In the first step, the Grignard reagent acts as a potent nucleophile, with the carbanionic portion attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. This intermediate is unstable and quickly collapses, expelling the chloride ion to form a ketone.
The ketone formed in the first step is also susceptible to nucleophilic attack by Grignard reagents. Since the ketone is generally more reactive than the starting acyl chloride, the second equivalent of the Grignard reagent will preferentially react with the newly formed ketone. This second nucleophilic addition leads to a different tetrahedral intermediate, an alkoxide.
This alkoxide intermediate is stable until a proton source, typically a dilute acid, is added during the workup step. The alkoxide is then protonated to yield the final product, a tertiary alcohol. It is important to note that due to the high reactivity of Grignard reagents, it is generally not possible to stop the reaction at the ketone stage. If only one equivalent of the Grignard reagent is used, a mixture of the starting material, the intermediate ketone, and the final tertiary alcohol will likely be obtained.
Reaction Scheme:
this compound + R-MgX → 1-(2,6-dimethylphenoxy)-2-alkanone + MgXCl
1-(2,6-dimethylphenoxy)-2-alkanone + R-MgX → Intermediate Alkoxide
Intermediate Alkoxide + H₃O⁺ → 1-(2,6-dimethylphenoxy)-2-alkyl-2-alkanol + H₂O
Table of Grignard Reaction Products:
| Grignard Reagent | Intermediate Ketone | Final Tertiary Alcohol Product |
| Methylmagnesium bromide | 1-(2,6-dimethylphenoxy)acetone | 2-(2,6-dimethylphenoxy)-3-methyl-2-butanol |
| Phenylmagnesium bromide | 1-(2,6-dimethylphenoxy)-2-phenylethanone | 1-(2,6-dimethylphenoxy)-2,2-diphenyl-ethanol |
Organocuprate (Gilman Reagent) Selectivity: Ketone Synthesis
The reaction of acyl chlorides with organocuprate reagents, commonly known as Gilman reagents (formulated as Li[R₂Cu]), is a highly effective method for the synthesis of ketones. Unlike more reactive organometallic compounds such as Grignard or organolithium reagents, Gilman reagents exhibit remarkable selectivity, allowing for the clean conversion of acyl chlorides to ketones without the common side reaction of over-addition to form tertiary alcohols. chemistrysteps.commasterorganicchemistry.com
The selectivity of Gilman reagents stems from their reduced nucleophilicity compared to Grignard reagents. The carbon-copper bond in organocuprates is less polarized than the carbon-magnesium bond in Grignards, rendering the alkyl group less carbanionic and therefore less reactive. chemistrysteps.com This moderation in reactivity is key to the reaction's success; the Gilman reagent readily reacts with the highly electrophilic acyl chloride but is generally unreactive towards the resulting ketone product, especially at low temperatures (e.g., -78 °C). chemistrysteps.comyoutube.com
The mechanism proceeds via a standard nucleophilic acyl substitution pathway. The organocuprate adds to the carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate is stable enough under the reaction conditions to prevent a second addition. Subsequent collapse of this intermediate and elimination of the chloride ion yields the final ketone product. chemistrysteps.comchemistrysteps.com
The reaction of this compound with various Gilman reagents provides a direct route to a range of ketones, as illustrated in the following table.
Table 1: Synthesis of Ketones using this compound and Gilman Reagents
| Gilman Reagent (Li[R₂Cu]) | R Group | Product Name | Product Structure |
|---|---|---|---|
| Lithium Dimethylcuprate | Methyl | 1-(2,6-Dimethylphenoxy)propan-2-one | |
| Lithium Diethylcuprate | Ethyl | 1-(2,6-Dimethylphenoxy)butan-2-one | |
| Lithium Diphenylcuprate | Phenyl | 1-(2,6-Dimethylphenoxy)-2-phenyl-ethanone |
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
This compound serves as a potent acylating agent in Friedel-Crafts acylation reactions, a cornerstone of electrophilic aromatic substitution for the formation of aryl ketones. sigmaaldrich.comorganic-chemistry.org This reaction involves the substitution of a hydrogen atom on an aromatic ring with the acyl group from the acetyl chloride derivative. The process requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to activate the acyl chloride. masterorganicchemistry.comkhanacademy.org
The mechanism is initiated by the coordination of the Lewis acid to the chlorine atom of the this compound. This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This acylium ion is the key reactive intermediate that is then attacked by the nucleophilic π-system of an aromatic ring. This attack disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored through the deprotonation of the ring by a weak base, typically the [AlCl₄]⁻ complex, to yield the final aryl ketone product and regenerate the Lewis acid catalyst. sigmaaldrich.comyoutube.com
A significant advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product, which prevents further polysubstitution reactions. organic-chemistry.org Furthermore, the acylium ion does not undergo the rearrangements that often plague Friedel-Crafts alkylations. masterorganicchemistry.com
Table 2: Friedel-Crafts Acylation using this compound
| Aromatic Substrate | Lewis Acid Catalyst | Major Product |
|---|---|---|
| Benzene | AlCl₃ | 1-(2,6-Dimethylphenoxy)-2-phenylethanone |
| Toluene | AlCl₃ | 1-(2,6-Dimethylphenoxy)-2-(4-methylphenyl)ethanone (para-isomer) libretexts.org |
| Anisole | AlCl₃ | 1-(2,6-Dimethylphenoxy)-2-(4-methoxyphenyl)ethanone (para-isomer) |
Oxidative Addition Reactions in Catalytic Cycles
In modern synthetic chemistry, this compound can participate in transition metal-catalyzed cross-coupling reactions, where the key initiating step is the oxidative addition of the acyl chloride to a low-valent metal center. organic-chemistry.orgrsc.org This process is fundamental to catalytic cycles such as Stille, Suzuki, and Sonogashira couplings, providing a powerful alternative to traditional methods like Friedel-Crafts acylation for ketone synthesis. organic-chemistry.orgscience.gov
The catalytic cycle typically begins with a low-valent palladium(0) complex. The oxidative addition step involves the insertion of the Pd(0) center into the carbon-chlorine bond of this compound. This is a concerted process where the C-Cl bond is broken and new Pd-C and Pd-Cl bonds are formed, resulting in a square planar acyl-palladium(II) complex. researchgate.net This transformation increases the oxidation state of palladium from 0 to +2.
Following oxidative addition, the acyl-palladium(II) intermediate undergoes transmetalation with an organometallic coupling partner (e.g., an organostannane in Stille coupling or an organoboron compound in Suzuki coupling). In the final step, reductive elimination from the resulting diorganopalladium(II) complex yields the desired ketone and regenerates the active Pd(0) catalyst, allowing the cycle to continue. rsc.org Palladium-catalyzed cross-coupling of acyl chlorides is noted for its high chemoselectivity and tolerance of various functional groups that might not be compatible with the harsh conditions of Friedel-Crafts reactions. organic-chemistry.org
Table 3: Ketone Synthesis via Palladium-Catalyzed Cross-Coupling
| Coupling Reaction | Organometallic Reagent | General Product |
|---|---|---|
| Stille Coupling | Organostannane (R-SnBu₃) | (2,6-Dimethylphenoxy)acyl Ketone |
| Suzuki Coupling | Organoboron (R-B(OH)₂) | (2,6-Dimethylphenoxy)acyl Ketone |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | (2,6-Dimethylphenoxy)alkynone |
Overview of Academic Research Trajectories
Academic research involving (2,6-Dimethylphenoxy)acetyl chloride and related compounds has primarily focused on exploiting its reactivity to create novel molecules with specific functionalities. A significant research trajectory has been the synthesis of new phenoxyacetamide derivatives and the evaluation of their biological properties. nih.gov This includes the systematic modification of the amine component to explore structure-activity relationships, particularly in the context of developing new central nervous system agents. nih.gov
Furthermore, the broader field of research into phenoxyacetic acid derivatives, for which this compound is a key synthetic tool, has explored a wide range of biological activities, including herbicidal, fungicidal, and antibacterial properties. psu.edu The ability to readily synthesize a diverse library of these compounds using precursors like this compound continues to drive research in medicinal and agricultural chemistry.
Compound Information
| Compound Name | CAS Number |
| This compound | 20143-48-0 |
| Mexiletine | 31828-71-4 |
| Metalaxyl | 57837-19-1 |
| Metalaxyl-M (Mefenoxam) | 70630-17-0 |
| 2,6-Dimethylphenol (B121312) | 576-26-1 |
| Methoxyacetyl chloride | 38870-89-2 |
| Chloroacetyl chloride | 79-04-9 |
| 2,6-dimethylaniline | 87-62-7 |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.65 g/mol |
| CAS Number | 20143-48-0 |
Advanced Applications in Pharmaceutical and Medicinal Chemistry Research
Central Intermediate in Lopinavir (HIV-1 Protease Inhibitor) Synthesis
The synthesis of Lopinavir, an essential antiretroviral drug for the treatment of HIV-1, heavily relies on (2,6-dimethylphenoxy)acetyl chloride or its corresponding carboxylic acid, (2,6-dimethylphenoxy)acetic acid, which is often converted to the acyl chloride in situ. Lopinavir is a protease inhibitor that prevents the cleavage of the Gag-Pol polyprotein, a crucial step in the HIV life cycle, thereby producing immature, non-infectious viral particles. daicelpharmastandards.com
The final steps in Lopinavir synthesis involve the introduction of the 2,6-dimethylphenoxyacetyl group. This is achieved through a condensation reaction where (2,6-dimethylphenoxy)acetic acid is activated, typically by conversion to its more reactive acyl chloride form using reagents like thionyl chloride or N,N-carbonyldiimidazole. nih.govgoogle.com This activated intermediate then reacts with the primary amine of the Lopinavir precursor, (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide, to form an amide bond. nih.gov This acylation step is critical for creating the final Lopinavir molecule, chemically known as (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide. daicelpharmastandards.comnih.gov
The synthesis of Lopinavir is a multi-step process where several process-related impurities can form. The presence of these impurities in an Active Pharmaceutical Ingredient (API) can significantly affect the quality and safety of the final drug product. nih.gov Regulatory bodies like the International Conference on Harmonisation (ICH) mandate that any impurity present in an amount greater than 0.1% must be identified and characterized. nih.gov Several impurities related to the use of (2,6-dimethylphenoxy)acetic acid and its precursors have been identified. nih.govresearchgate.netnih.gov
Table 1: Process-Related Impurities in Lopinavir Synthesis
| Impurity Name | Origin |
|---|---|
| Lopinavir Dimer 7 | Originates from a dimer impurity present in the 2,6-dimethylphenol (B121312) starting material, which is used to prepare (2,6-dimethylphenoxy)acetic acid. nih.govresearchgate.net |
| Lopinavir Carboxymethyl Analog 8 | Formed from an impurity generated during the acylation of 2,6-dimethylphenol with chloroacetic acid. nih.gov |
| Lopinavir Diamide Impurity 9 | Arises from an unreacted diamine intermediate which undergoes subsequent reactions, including condensation with (2,6-dimethylphenoxy)acetic acid. nih.govresearchgate.net |
| Lopinavir Diacylated Impurity 10 | Formed by a secondary acylation reaction on the pyrimidine ring of Lopinavir with (2,6-dimethylphenoxy)acetic acid during the final synthesis step. nih.govresearchgate.net |
One of the key process-related impurities is the Lopinavir Diacylated Impurity 10. nih.gov This impurity is formed due to a secondary acylation event occurring during the final condensation step. The nitrogen atom within the pyrimidine ring of the Lopinavir molecule can also be acylated by (2,6-dimethylphenoxy)acetic acid, leading to the formation of a diacylated derivative. nih.gov The structure of this impurity is (2S)-N-[(2S,4S,5S)-5-{[(2,6-dimethylphenoxy)acetyl]amino}-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[(2,6-dimethylphenoxy)acetyl]-2-oxotetrahydropyrimidin-1(2H)-yl}-3-methylbutanamide. researchgate.net Researchers have independently synthesized and characterized this diacylated compound to confirm its structure and to use it as a reference standard in quality control analyses. nih.gov
The presence of impurities, even in small quantities, can compromise the quality, safety, and efficacy of the Lopinavir drug substance. nih.gov Therefore, stringent control over the manufacturing process is essential to minimize their formation. The identification and synthesis of potential impurities are crucial for developing analytical methods to detect and quantify them in the final API. researchgate.net Having pure reference standards for these impurities allows for the validation of analytical techniques (like HPLC) to ensure specificity, accuracy, and precision, thereby guaranteeing the purity and safety of the final Lopinavir product. nih.govresearchgate.net
Characterization and Control of Process-Related Impurities in Lopinavir Production
Precursor for Compounds with Antiviral and Antitumoral Activity
The applications of this compound are not limited to anticonvulsants. The 2,6-dimethylphenoxy group it carries is a feature in molecules with potential antiviral and antitumoral activities.
Pharmacological Relevance of the 2,6-Dimethylphenoxy Group
The 2,6-dimethylphenoxy group is a structural component found in various bioactive compounds. While direct evidence linking this compound to the synthesis of compounds with established antiviral and antitumoral activity is emerging, the pharmacological relevance of this moiety is recognized. For example, related phenolic structures have been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. frontiersin.org The lipophilic nature and specific steric hindrance provided by the two methyl groups can influence how a molecule interacts with biological targets, a key consideration in the design of antiviral and antitumoral drugs. Further research is aimed at exploring the full potential of incorporating this group into novel therapeutic agents.
Synthesis of Specialized Pharmaceutical Intermediates
Beyond its direct role in creating active pharmaceutical ingredients, this compound is also employed in the synthesis of critical intermediates for complex biomolecules.
N-Protected Guanosine Derivatives for RNA Synthesis
In the field of nucleic acid chemistry, this compound is utilized for the protection of the amino group of guanosine, a crucial step in the chemical synthesis of RNA. The phenoxyacetyl group, introduced via the acetyl chloride, serves as a protecting group that is significantly more labile than other commonly used groups, allowing for its removal under mild conditions. researchgate.net This facile deprotection is advantageous in the synthesis of sensitive RNA molecules. The process often involves transient silylation of the guanosine to facilitate a high-yield reaction with the acetyl chloride, resulting in N-protected guanosine derivatives suitable for incorporation into synthetic RNA strands. researchgate.net
β-Lactam Ring Formation via Phenyloxyketene Cycloaddition
The general synthetic route for creating new penicillin derivatives is well-established. It typically involves the reaction of an acyl chloride with the amino group of 6-APA. This reaction forms an amide bond, attaching the new side chain to the core penicillin structure. Numerous studies have explored a wide array of acyl chlorides to generate penicillins with enhanced characteristics, such as improved stability against bacterial β-lactamases or a broader range of activity against different bacterial strains.
For instance, research has been conducted on modifying the phenoxyacetyl side chain of Penicillin V. These studies have investigated the impact of various substitutions on the phenyl ring. However, specific details regarding the synthesis and the resulting biological activity of a penicillin derivative bearing a (2,6-dimethylphenoxy)acetyl side chain are not described in the available scientific literature.
Consequently, without specific research findings on the synthesis, characterization, and biological evaluation of the penicillin derivative formed from this compound, a detailed analysis of its potential advantages or disadvantages in pharmaceutical and medicinal chemistry remains speculative. Data regarding its antibacterial spectrum, potency, or stability, which are crucial for evaluating any new penicillin derivative, are absent from the public domain.
Therefore, a data table detailing the research findings for a penicillin derivative with a (2,6-dimethylphenoxy)acetyl side chain cannot be constructed at this time due to the lack of available information.
Applications in Agrochemical and Specialty Chemical Synthesis
Utilization in the Design and Synthesis of Agrochemical Actives
The (2,6-dimethylphenoxy)acetyl group is a key structural component found in certain agrochemical active ingredients, particularly fungicides. The synthesis of these compounds often involves the use of (2,6-dimethylphenoxy)acetyl chloride or its derivatives as a key acylating agent to introduce this specific moiety into the final molecule.
A notable example of an agrochemical whose synthesis involves a closely related analogue is the systemic fungicide Metalaxyl. Metalaxyl is effective against a range of plant diseases caused by oomycete fungi. Its chemical structure is methyl N-(methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alaninate nih.gov. The synthesis of Metalaxyl involves the acylation of an aniline (B41778) derivative. While patents describe the use of methoxyacetyl chloride for this purpose, the reaction principle is directly analogous to how this compound would be used patsnap.comgoogle.com. In a typical synthesis, a substituted aniline, such as methyl 2-(2,6-dimethylphenyl)aminopropionate, is reacted with an acyl chloride in the presence of a base to yield the final amide product patsnap.com.
The general reaction scheme highlights the role of the acyl chloride as an electrophile that reacts with the nucleophilic nitrogen of the aniline derivative. The 2,6-dimethylphenyl group is crucial for the biological efficacy of the final product.
Table 1: Key Reactants in the Synthesis of Phenylamide Fungicides
| Reactant Type | Example Compound | Role in Synthesis |
| Aniline Derivative | Methyl N-(2,6-dimethylphenyl)alaninate | Nucleophilic backbone |
| Acylating Agent | Methoxyacetyl chloride / this compound | Electrophile, introduces key functional group |
| Base | Pyridine (B92270), Triethylamine (B128534) | Acid scavenger |
The development of such fungicides demonstrates the importance of acyl chlorides like this compound in constructing the precise molecular architecture required for potent and selective biological activity in the agrochemical sector.
Role in the Production of Fine Chemicals and Research Materials
Beyond large-scale agrochemical production, this compound serves as a valuable reagent in the synthesis of a diverse array of fine and specialty chemicals angenechemical.com. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in pharmaceuticals, biotechnical products, and for research purposes.
As a highly reactive acylating agent, this compound is used to introduce the (2,6-dimethylphenoxy)acetyl group into various molecules angenechemical.com. This can be done to:
Modify the properties of a molecule: Adding the bulky and lipophilic (2,6-dimethylphenoxy) group can alter a compound's solubility, stability, or biological activity.
Act as a protecting group: The acetyl group can be used to temporarily block a reactive site, such as an alcohol or amine, during a multi-step synthesis.
Serve as a key intermediate: It can be a crucial step in a longer synthetic pathway towards a complex target molecule that may not have direct agrochemical applications but is intended for materials science or as a laboratory standard.
The production of these specialized chemicals relies on the predictable and efficient reactivity of acyl chlorides. The reaction of this compound with various nucleophiles, such as alcohols, phenols, and amines, provides a straightforward method for creating new esters and amides with tailored properties. These products are often used in research and development to explore new chemical entities and their potential applications.
Synthesis of Thiazolin-2-thione Derivatives and Other Heterocycles
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. Thiazolin-2-thione and its derivatives are a class of sulfur-containing heterocycles that have garnered interest for their potential biological activities.
The synthesis of novel derivatives of these heterocyclic cores often involves acylation reactions to modify their structure and tune their properties. While direct examples utilizing this compound are not extensively documented in public literature, the established reactivity of acyl chlorides makes it a prime candidate for such synthetic modifications.
For instance, the nitrogen atom in the thiazolidine-2-thione or imidazolidine-2-thione ring system can act as a nucleophile. It can be acylated by reacting it with an acyl chloride in the presence of a base nih.govnih.gov. This reaction would attach the (2,6-dimethylphenoxy)acetyl group to the heterocyclic scaffold, creating a new, more complex molecule.
Table 2: General Reaction for Acylation of Heterocyclic Thiones
| Reactant 1 | Reactant 2 | Product Type |
| Thiazolin-2-thione | This compound | N-Acylated thiazolin-2-thione |
| Imidazolidine-2-thione | This compound | N-Acylated imidazolidine-2-thione |
This synthetic strategy allows chemists to systematically explore how the addition of the (2,6-dimethylphenoxy)acetyl moiety influences the properties and potential applications of the resulting heterocyclic compounds. The versatility of this reaction makes this compound a useful tool for generating libraries of novel compounds for screening in drug discovery and materials research programs.
Analytical Methodologies and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation of Compounds and Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (2,6-Dimethylphenoxy)acetyl Chloride, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the acetyl group. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts and splitting patterns would provide insights into the electronic environment and neighboring protons, respectively.
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the number of unique carbon atoms in the molecule. The spectrum of this compound would display characteristic peaks for the carbonyl carbon of the acetyl chloride group, the aromatic carbons, the methyl carbons, and the methylene carbon. The chemical shifts of these carbons are indicative of their hybridization and bonding environment.
| Predicted ¹H NMR Data for this compound |
| Proton Type |
| Aromatic Protons |
| Methylene Protons (-CH₂-) |
| Methyl Protons (-CH₃) |
| Predicted ¹³C NMR Data for this compound |
| Carbon Type |
| Carbonyl Carbon (C=O) |
| Aromatic Carbons |
| Methylene Carbon (-CH₂-) |
| Methyl Carbons (-CH₃) |
Note: The predicted data is based on typical chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary.
Mass Spectrometry (MS, ESI-MS, LC-MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for the analysis of organic compounds.
For this compound, with a molecular formula of C₁₀H₁₁ClO₂, the expected molecular weight is approximately 198.65 g/mol . Mass spectrometry would confirm this molecular weight by detecting the molecular ion peak. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, showing characteristic losses of fragments such as the chlorine atom or the acetyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band in the region of 1780-1820 cm⁻¹ is indicative of the C=O stretch of the acyl chloride. Other significant peaks would include those for the C-O-C ether linkage and the C-H bonds of the aromatic ring and methyl groups.
| Predicted IR Absorption Bands for this compound |
| Functional Group |
| C=O (Acyl Chloride) |
| C-O (Ether) |
| C-H (Aromatic) |
| C-H (Aliphatic) |
Note: These are general ranges and the exact peak positions can be influenced by the molecular structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₀H₁₁ClO₂), the theoretical elemental composition is approximately 60.47% Carbon, 5.58% Hydrogen, and 17.85% Chlorine. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound.
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for separating mixtures and assessing the purity of chemical compounds. They play a crucial role in identifying and quantifying any impurities that may be present.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for detecting the presence of any related substances or impurities. In the analysis of this compound, a reversed-phase HPLC method would typically be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram would show a major peak corresponding to the pure compound, and its retention time would be a characteristic of the molecule under the specific chromatographic conditions. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the sample. Any impurities would appear as separate, smaller peaks with different retention times, allowing for their detection and quantification.
Gas Chromatography (GC) for Volatile Components
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For acyl chlorides like this compound, which are highly reactive, GC analysis presents certain challenges, primarily due to their susceptibility to hydrolysis. oup.com Direct analysis is often difficult as these compounds can react with moisture in the air or on the GC column itself. oup.com
To overcome these issues, derivatization is a common strategy. The acyl chloride is converted into a more stable derivative, such as an ester or an amide, prior to injection into the gas chromatograph. nih.govjfda-online.com For instance, reaction with an alcohol like 2-butanol (B46777) can produce the corresponding stable ester, allowing for accurate quantification and separation from impurities such as the parent carboxylic acid, (2,6-Dimethylphenoxy)acetic acid. acs.orgacs.org Programmed-temperature gas chromatography, often coupled with a mass spectrometer (GC-MS), on a suitable column, such as one with a polar stationary phase, can then be employed to effectively separate the derivative from other components in the mixture. researchgate.netmdpi.com The choice of column is critical; for example, a DB-WAX column, which is a polar column, has been shown to be effective in the analysis of related acidic compounds. researchgate.netmdpi.com
Advanced Structural Characterization in the Solid State
While GC provides information on the volatility and purity of a sample, solid-state techniques are necessary to understand the precise three-dimensional arrangement of atoms in a molecule.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline solid. americanpharmaceuticalreview.com This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. americanpharmaceuticalreview.com
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1018.5 |
Note: This data is hypothetical and serves as an illustrative example of what would be obtained from a single crystal X-ray diffraction experiment.
Conformational Analysis using Crystallographic Data and Hirshfeld Surfaces
The data from SC-XRD is not only used for absolute structure determination but also for detailed conformational analysis. nih.govresearchgate.net The torsion angles obtained from the crystallographic data reveal the preferred spatial orientation of the different parts of the molecule. For this compound, key torsions would include the rotation around the C-O ether bond and the C-C bond of the acetyl group. These conformations are influenced by a balance of steric hindrance from the methyl groups and electronic interactions.
A powerful tool for analyzing the intermolecular interactions within the crystal packing is Hirshfeld surface analysis. researchgate.netnih.govias.ac.in This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can visualize and quantify the intermolecular contacts. researchgate.netmdpi.com
The d_norm map uses a red-white-blue color scheme, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify a lack of close contacts. ias.ac.in For this compound, one would expect to observe significant intermolecular interactions involving the chlorine and oxygen atoms, likely in the form of C-H···O and C-H···Cl hydrogen bonds, which would appear as distinct red regions on the d_norm surface. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| (2,6-Dimethylphenoxy)acetic acid |
Theoretical and Computational Studies on 2,6 Dimethylphenoxy Acetyl Chloride and Its Derivatives
Quantum Chemical Approaches for Reactivity and Mechanism Prediction
Quantum chemical methods are pivotal in elucidating the electronic structure and reactivity of molecules. For (2,6-Dimethylphenoxy)acetyl Chloride, these approaches can provide deep insights into its chemical behavior.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometric and electronic properties of molecules like this compound. DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the molecular geometry and compute various molecular properties. researchgate.netgrowingscience.com
For this compound, key areas of investigation using DFT would include the analysis of frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and vibrational frequencies. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The MEP map would reveal the electron density distribution, highlighting the electrophilic and nucleophilic sites. In this compound, the carbonyl carbon of the acetyl chloride group is expected to be a primary electrophilic site, susceptible to nucleophilic attack, a common reaction pathway for acyl chlorides. chemguide.co.uklibretexts.orgchemistrysteps.com The presence of two methyl groups on the phenoxy ring, being electron-donating, would influence the electron density on the ether oxygen and the aromatic ring.
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | High | Indicates propensity to donate electrons. |
| LUMO Energy | Low | Indicates propensity to accept electrons. |
| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and stability. |
Note: The values in this table are illustrative and based on general principles of DFT applied to similar structures.
Ab Initio Methods (e.g., SCF) for Electronic Structure Analysis
Ab initio methods, such as the Hartree-Fock (HF) Self-Consistent Field (SCF) method, provide a foundational, albeit less computationally intensive, approach to studying electronic structure compared to more advanced correlated methods. nih.gov These calculations are based on first principles, without the use of empirical parameters. For this compound, ab initio calculations can be employed to determine the molecular orbitals and their energies, providing a qualitative picture of the electronic distribution. researchgate.net
While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF methods are still valuable for initial geometric optimizations and for providing a baseline for more sophisticated calculations. Comparing results from HF and DFT can offer insights into the importance of electron correlation effects on the properties of the molecule. For instance, analyzing the charge distribution calculated by both methods can help in understanding the inductive effects of the 2,6-dimethylphenoxy group and the acetyl chloride moiety. nih.gov
Computational Modeling of Molecular Interactions
Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is crucial for applications in drug design and materials science.
Ligand-Receptor Binding Models in Drug Design (e.g., for related compounds)
Conformational Energy Calculations and Dynamics Simulations
The three-dimensional conformation of a molecule is intrinsically linked to its reactivity and biological activity. Conformational analysis of this compound can be performed using molecular mechanics or quantum chemical methods to calculate the potential energy surface as a function of dihedral angle rotations. Key rotatable bonds include the C-O bond of the ether linkage and the C-C bond connecting the phenoxy group to the acetyl chloride.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. nih.govresearchgate.net By simulating the motion of the molecule over time, MD can reveal the accessible conformations and the energy barriers between them. For this compound, MD simulations would likely show that the rotation around the bond connecting the phenyl ring to the ether oxygen is sterically hindered by the two ortho-methyl groups, which could lock the molecule into a limited set of low-energy conformations. This conformational restriction can have significant implications for its ability to bind to a receptor.
Table 2: Key Dihedral Angles and Predicted Conformational Preferences
| Dihedral Angle | Description | Predicted Low-Energy Conformation |
|---|---|---|
| C(aryl)-O-C(acetyl)-C(carbonyl) | Defines the orientation of the acetyl chloride group relative to the phenoxy ring. | Likely to be influenced by steric hindrance from the methyl groups. |
Note: The predictions in this table are based on general principles of conformational analysis.
In Silico Metabolism Prediction for Designed Derivatives
For any compound intended for pharmaceutical use, predicting its metabolic fate is a critical step. In silico metabolism prediction tools can identify potential sites of metabolism on a molecule, which can help in designing derivatives with improved pharmacokinetic profiles. nih.govcreative-biolabs.comnews-medical.net
For derivatives of this compound, several metabolic transformations could be predicted. The primary sites for metabolism by cytochrome P450 (CYP) enzymes would likely be the aromatic ring and the methyl groups. news-medical.net Hydroxylation of the aromatic ring or oxidation of the methyl groups to alcohols and then to carboxylic acids are common metabolic pathways. The ether linkage could also be a site for O-dealkylation.
In silico tools use various approaches, including rule-based systems, machine learning models, and quantum mechanical calculations, to predict the likelihood of metabolism at different sites. researchgate.net By identifying metabolically labile spots, medicinal chemists can modify the structure of a lead compound to block or slow down metabolism, thereby enhancing its bioavailability and duration of action. For instance, if the methyl groups are predicted to be major sites of metabolism, they could be replaced with other groups that are more resistant to oxidation.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenoxyacetic acid |
| Benzyl alcohol |
| Benzaldehyde |
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of (2,6-Dimethylphenoxy)acetyl chloride typically involves the conversion of (2,6-Dimethylphenoxy)acetic acid. Future research is increasingly focused on developing more sustainable and efficient synthetic routes for this precursor. Current methods often rely on the reaction of 2,6-dimethylphenol (B121312) with chloroacetic acid in an alkaline medium. google.com Patents have been filed for processes that aim to optimize this reaction by carefully controlling the addition of reagents and monitoring the pH to reduce reaction times and the consumption of raw materials. google.comgoogle.com
A significant area of future development lies in the adoption of green chemistry principles. This includes exploring the use of environmentally benign solvents. For instance, research into the polymerization of related phenolic compounds has demonstrated the feasibility of using supercritical carbon dioxide (scCO2) as a reaction medium, which is a safer and more environmentally friendly alternative to traditional organic solvents. researchgate.net Applying such green solvent systems to the synthesis of (2,6-Dimethylphenoxy)acetic acid and its subsequent chlorination could drastically reduce the environmental footprint of its production.
Further research into alternative halogenating agents to thionyl chloride or oxalyl chloride for the conversion of the carboxylic acid to the acetyl chloride could also yield more sustainable pathways. The use of solid-supported reagents or catalytic systems for this transformation could simplify purification processes and minimize waste generation.
Exploration of New Catalytic Systems for Acylation Reactions
This compound is a potent acylating agent used in Friedel-Crafts reactions and other acylation processes. A major thrust in future research is the replacement of traditional Lewis acid catalysts, such as aluminum chloride, which are often used in stoichiometric amounts and generate significant waste. The focus is shifting towards the use of solid acid catalysts, which are reusable, less corrosive, and more environmentally friendly.
Examples of such catalytic systems that could be explored for reactions involving (2,t-Dimethylphenoxy)acetyl chloride include:
Zeolites and Acid-Activated Clays: These materials have shown effectiveness in the acylation of aromatic compounds, offering shape selectivity and ease of separation from the reaction mixture. researchgate.net
Heteropolyacids: Cesium salts of heteropolyacids have been successfully used as catalysts in acylation reactions, demonstrating high activity and reusability. researchgate.net
Sulfated Zirconia: This solid superacid is another promising candidate for catalyzing acylation reactions under milder conditions. researchgate.net
Trifluoromethanesulfonic Acid (TfOH): This strong acid has been effectively used as a catalyst for the acylation of 2,6-dimethylphenol in the synthesis of precursors for advanced polymers, showcasing its potential for high efficiency and regioselectivity. mdpi.com
The development of organocatalytic systems for acylation reactions with this compound is another burgeoning area of research. Such catalysts would offer the advantage of being metal-free, further enhancing the sustainability of the process.
Expansion into Material Science and Polymer Chemistry Applications
The (2,6-dimethylphenoxy) moiety is a fundamental building block of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering thermoplastic known for its excellent thermal stability, dimensional stability, and low dielectric constant. mdpi.commdpi.com Future research is poised to leverage this compound as a key reagent for the synthesis of novel polymers and for the functionalization of existing ones.
Emerging applications in this domain include:
Low-Dissipation Thermosets: PPO-containing benzoxazines are being developed as thermosetting materials with very low dissipation factors, making them ideal for applications in high-frequency communication technologies. mdpi.com The synthesis of these materials often involves the modification of PPO oligomers, a process where this compound could be used to introduce specific functionalities.
Gas-Permeable Membranes: The crystalline phase of PPO has been shown to be permeable to gases, a rare property for semi-crystalline polymers. mdpi.com This has led to its classification as an organic molecular sieve. Future research could involve the use of this compound to create functionalized PPO derivatives with tailored free volume and gas transport properties for specific membrane-based separation applications. mdpi.com
Functionalized PPO Copolymers: The synthesis of PPO copolymers with specific end-groups or backbone functionalities is an active area of research. researchgate.net this compound could be employed to introduce reactive sites or to build upon existing functional groups, leading to the creation of PPO-based materials with enhanced properties or new capabilities, such as self-repairing polymers. researchgate.net
The table below summarizes some of the key polymers and monomers related to the (2,6-dimethylphenoxy) scaffold and their applications.
| Polymer/Monomer | Key Features | Potential Applications |
| Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) | High thermal stability, low dielectric constant, gas permeability | Engineering plastics, high-frequency electronics, gas separation membranes |
| PPO-containing Benzoxazines | Low dissipation factor, thermosetting | Insulating materials for high-frequency communication |
| DOPO-containing PPOs | Increased glass transition temperature, enhanced thermal degradability | Flame retardant materials |
Advanced Drug Discovery Efforts Leveraging the (2,6-Dimethylphenoxy)acetyl Moiety
The (2,6-dimethylphenoxy)acetic acid precursor and its derivatives have shown a range of biological activities, suggesting that the (2,6-Dimethylphenoxy)acetyl moiety is a valuable pharmacophore for drug discovery. biosynth.com
Key areas for future drug discovery research include:
Anti-inflammatory and Analgesic Agents: (2,6-Dimethylphenoxy)acetic acid has been investigated for its anti-inflammatory and analgesic properties. Further derivatization using the acetyl chloride could lead to the development of more potent and selective non-steroidal anti-inflammatory drugs (NSAIDs).
Antiviral Agents: (2,6-Dimethylphenoxy)acetic acid has been identified as a potent inhibitor of the reverse transcriptase enzyme, with activity against influenza and hepatitis C viruses in preclinical models. biosynth.com This provides a strong rationale for the synthesis and screening of new derivatives containing the (2,6-Dimethylphenoxy)acetyl group as potential antiviral therapies.
Antimicrobial Agents: Derivatives of (2,6-Dimethylphenoxy)acetic acid have also demonstrated antimicrobial activity, potentially through the disruption of bacterial cell wall synthesis or metabolic pathways. The synthesis of a library of new compounds using this compound could lead to the discovery of novel antibiotics.
Thromboxane A2 Receptor Antagonists: Research into related bicycloheptane (B81988) derivatives has shown that the incorporation of a sulfonylamino group can lead to potent inhibitory activity against platelet aggregation, a key process in thrombosis. nih.gov The (2,6-dimethylphenoxy)acetyl moiety could be incorporated into similar scaffolds to explore new antiplatelet agents.
The availability of complex molecules containing the (2,6-dimethylphenoxy)acetyl group, such as 2-{[(2,6-dimethylphenoxy)acetyl]amino}-n-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, as research chemicals suggests their use in probing biological systems and identifying new therapeutic targets. sigmaaldrich.com
Rational Design of Enhanced Derivatives through Computational Approaches
Computational chemistry and in silico screening methods are becoming indispensable tools in modern chemical research. These approaches can accelerate the discovery and optimization of new molecules with desired properties, and they are highly applicable to the design of novel derivatives of this compound.
Future research in this area will likely involve:
Molecular Docking Studies: For drug discovery applications, molecular docking can be used to predict the binding affinity and mode of interaction of designed (2,6-Dimethylphenoxy)acetyl derivatives with specific biological targets, such as viral enzymes or inflammatory receptors. researchgate.netresearchgate.net This allows for the prioritization of the most promising candidates for synthesis and biological testing.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net By applying these predictions to novel derivatives of this compound, researchers can focus on synthesizing molecules with a higher probability of having favorable pharmacokinetic and safety profiles.
Quantum Mechanical Calculations: These calculations can provide insights into the reactivity and electronic properties of this compound and its derivatives. This information can be used to better understand reaction mechanisms and to design more effective catalysts for acylation reactions.
Fragment-Based Design: In this approach, the (2,6-Dimethylphenoxy)acetyl moiety can be used as a core fragment, which is then computationally combined with other molecular fragments to generate novel structures with a high likelihood of binding to a target of interest. nih.gov
The table below outlines some of the computational techniques and their potential applications in the rational design of (2,6-Dimethylphenoxy)acetyl derivatives.
| Computational Technique | Application |
| Molecular Docking | Predicting binding affinity to biological targets |
| ADMET Prediction | Estimating pharmacokinetic and toxicity profiles |
| Quantum Mechanics | Understanding reactivity and reaction mechanisms |
| Fragment-Based Design | Generating novel chemical entities with desired biological activity |
By integrating these computational approaches with synthetic chemistry and biological evaluation, the development of new materials and therapeutic agents based on the (2,6-Dimethylphenoxy)acetyl scaffold can be significantly streamlined and enhanced.
Q & A
Q. What are the standard synthetic routes for preparing (2,6-Dimethylphenoxy)acetyl Chloride, and how can purity be ensured?
The synthesis typically begins with 2,6-dimethylphenol, which undergoes alkylation or acylation. For example:
- Step 1 : React 2,6-dimethylphenol with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form the intermediate (2,6-dimethylphenoxy)acetic acid.
- Step 2 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
- Purification : Recrystallize the product from non-polar solvents (e.g., hexane) or perform vacuum distillation to isolate the acyl chloride. Purity can be confirmed via ¹H/¹³C NMR (e.g., absence of -OH peaks at ~5 ppm) and FT-IR (C=O stretch ~1800 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR should show aromatic protons (δ 6.8–7.2 ppm for the 2,6-dimethyl-substituted benzene) and the acetyl chloride methyl group (δ ~2.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₁ClO₂ at m/z 214.03) .
- Elemental Analysis : Carbon, hydrogen, and chlorine content should align with theoretical values (e.g., C: 56.2%, H: 5.2%, Cl: 16.6%) .
Q. What safety protocols are essential when handling this compound?
- Reactivity : The compound is moisture-sensitive; reactions must be conducted under inert atmospheres (N₂/Ar).
- Protective Equipment : Use gloves, goggles, and fume hoods to avoid exposure to corrosive vapors .
- Storage : Keep in airtight, dark glass containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like 1-(2,6-Dimethylphenoxy)propan-2-one?
- Byproduct Formation : Over-alkylation or incomplete acylation can lead to ketone byproducts.
- Optimization :
- Use stoichiometric control (excess chloroacetyl chloride) and low temperatures (0–5°C) to suppress side reactions .
- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) or HPLC (C18 column, UV detection at 254 nm) .
- Post-synthesis, employ column chromatography (silica gel) to separate the acyl chloride from ketone impurities .
Q. What experimental strategies can validate the compound’s biological activity, such as neuroprotective effects?
- In Vitro Models : Test on neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (H₂O₂-induced). Measure viability via MTT assay and neurotransmitter levels (dopamine/serotonin) via HPLC-ECD .
- Mechanistic Studies :
- Use Western blotting to assess apoptosis markers (e.g., Bcl-2, Bax).
- Perform molecular docking to predict interactions with targets like monoamine oxidases .
Q. How can structural analogs of this compound be designed to enhance pharmacological properties?
Q. What analytical methods are suitable for detecting degradation products during stability studies?
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and light (UV, 254 nm).
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
